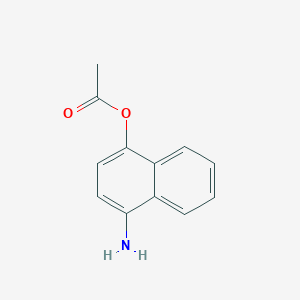
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2580216-60-8 . It has a molecular weight of 252.7 . The IUPAC name for this compound is 4-(1,8-naphthyridin-2-yl)butanoic acid hydrochloride .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H .Chemical Reactions Analysis
The key steps in the synthesis of “this compound” involved alkylation of 2-methylnaphthyridine with ®-N-Boc-3- (iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4- (N-pyrrolidinyl)crotonate ester .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high solubility in saline at pH 7 (>71 mg/mL) .Wissenschaftliche Forschungsanwendungen
Ligand Design and Metal Complexes
One significant application of the 4-carboxy-1,8-naphthyrid-2-yl moiety involves its use as a ligand component. This structural unit is known to promote lower energy electronic absorption in its metal complexes and serves as a useful tether for anchoring the ligand to semiconductor surfaces, as demonstrated through the synthesis of bi- and tridentate ligands (R. Zong, Hui Zhou, R. Thummel, 2008).
Coordination Polymers and Porous Materials
The compound has also been utilized in the formation of lanthanide(III) coordination polymers, exhibiting unique 3D porous structures. These structures have potential applications in catalysis, gas storage, and separation technologies. For instance, coordination polymers featuring 1,4-naphthalenedicarboxylate exhibit intriguing photophysical and magnetic properties, highlighting their utility in material science (Xiang-Jun Zheng et al., 2005).
Photophysical Properties
The synthesis of derivatives, such as fluorescent probes for β-amyloids, showcases another research application. These compounds possess high binding affinities toward Aβ(1–40) aggregates, making them valuable tools for studying Alzheimer’s disease. Their photophysical properties have been extensively studied, demonstrating their potential in biomedical imaging and diagnostics (Huan-bao Fa et al., 2015).
Biochemical and Medical Applications
In biochemical research, derivatives of 4-(1,8-Naphthyridin-2-yl)butanoic acid have been explored for their potential as antibacterial agents. The structure-activity relationships of these compounds provide insights into the design of novel antimicrobials with enhanced efficacy (H. Egawa et al., 1984).
Synthetic Ion Channels
The application of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels represents a fascinating intersection of organic chemistry and nanotechnology. This approach has implications for controlled release systems and nanofluidic devices, offering a method to regulate the transport of ionic species in response to light (Mubarak Ali et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWLOPVZJNJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

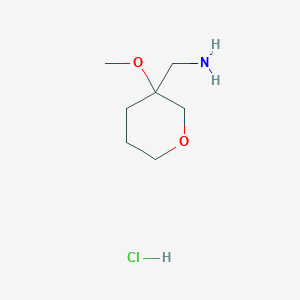
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)
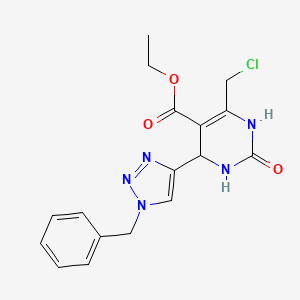

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)

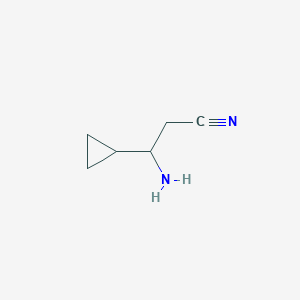
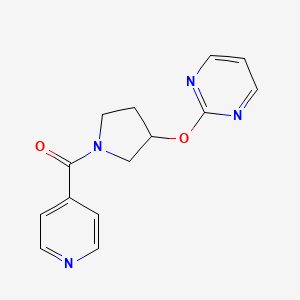

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)
